3,5-Di-tert-butylbenzoic acid
Overview
Description
3,5-Di-tert-butylbenzoic acid is a derivative of benzoic acid where tert-butyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is structurally related to various other substituted benzoic acids and phenols, which have been the subject of numerous studies due to their interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid has been achieved through a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry, starting with a bismuth(III) complex and proceeding through intermediates such as the oxyaryl dianion and the oxyarylcarboxy dianion . Another related compound, 3,4-di-tert-butylbenzoic acid, was synthesized from 4-tert-butylbenzoic acid through a seven-step sequence, showcasing the complexity of synthesizing such sterically hindered compounds .
Molecular Structure Analysis
The molecular structure of related compounds such as 3,4-di-tert-butylbenzoic acid has been determined by X-ray diffraction, revealing that the benzene ring can experience out-of-plane distortion, which is relieved by in-plane bond stretching and angular distortions due to the steric bulk of the tert-butyl groups . The structures of oxidation products of trithiolanes, which are structurally related to 3,5-di-tert-butylbenzoic acid, have also been determined by X-ray crystallography .
Chemical Reactions Analysis
The oxidation of cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes has been studied, leading to the isolation of various oxides and dioxides, which further undergo isomerization reactions . The electrochemical oxidation of compounds related to 3,5-di-tert-butylbenzoic acid has been explored, indicating the potential for these compounds to participate in Michael addition reactions under electro-decarboxylation conditions .
Physical and Chemical Properties Analysis
Steric effects play a significant role in the physical and chemical properties of substituted benzoic acids. For instance, the steric inhibition of resonance (SIR) and van der Waals tension have been quantitatively evaluated to explain the enhanced acidity of sterically hindered carboxylic acids like 2-tert-butylbenzoic acid . The synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activities have been evaluated, indicating the influence of the tert-butyl groups on the compound's reactivity and potential applications .
Scientific Research Applications
Synthesis Processes : It has been used in cyclic synthesis processes, particularly in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Metabolism Studies : This compound plays a role in the study of the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene (BHT) in rats and humans, where it appears as a major metabolite (Daniel, Gage, & Jones, 1968).
Pharmaceutical Research : It has been used in the development of lipophilic benzoxazoles with potential antibacterial activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).
Antioxidant Properties : 3,5-Di-tert-butylbenzoic acid has been utilized in synthesizing compounds to test their antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).
Chemical Property Analysis : Studies have been conducted to understand the steric effects and resonance in similar compounds, which can be relevant in understanding the behavior of 3,5-Di-tert-butylbenzoic acid (Böhm & Exner, 2001).
Electrochemical Synthesis : This acid has been used in the electrochemical synthesis of benzoxazole derivatives, demonstrating its versatility in green chemistry applications (Salehzadeh, Nematollahi, & Hesari, 2013).
Clinical Trials : It has been involved in the synthesis of isotopically labeled retinoic acid receptor ligands like ALRT1550, which are in clinical trials for chemotherapy (Bennani et al., 1998).
Self-Assembly Research : It contributes to studies in self-assembly, particularly in layered molecular arrays derived from similar compounds (Armstrong et al., 2002).
Antioxidant Synthesis : Its role in synthesizing monomeric antioxidants for blending and radical grafting processes has been explored (Manteghi, Ahmadi, & Arabi, 2016).
Physicochemical Property Analysis : The properties relevant to its application in extraction technology have been studied, including solubility and acid-base properties (Pashkina, Gusev, & Radushev, 2014).
Safety And Hazards
3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3,5-ditert-butylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTSLPBQVXUAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167341 | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylbenzoic acid | |
CAS RN |
16225-26-6 | |
Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(tert-butyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(tert-butyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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